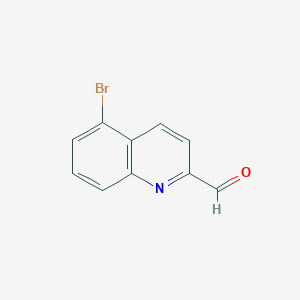
1,1-Diethoxy-5-methylhexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-5-methylhexane-2,4-dione is an organic compound with the molecular formula C11H20O4. It is a derivative of hexane, featuring two ethoxy groups and a methyl group attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-5-methylhexane-2,4-dione typically involves the reaction of 5-methylhexane-2,4-dione with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the diethoxy derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxy-5-methylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,1-Diethoxy-5-methylhexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-5-methylhexane-2,4-dione involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its use, such as in enzymatic reactions or chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diethoxy-3-methylbutane-2,4-dione
- 1,1-Diethoxy-4-methylpentane-2,4-dione
- 1,1-Diethoxy-6-methylheptane-2,4-dione
Uniqueness
1,1-Diethoxy-5-methylhexane-2,4-dione is unique due to its specific arrangement of ethoxy and methyl groups on the hexane backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C11H20O4 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1,1-diethoxy-5-methylhexane-2,4-dione |
InChI |
InChI=1S/C11H20O4/c1-5-14-11(15-6-2)10(13)7-9(12)8(3)4/h8,11H,5-7H2,1-4H3 |
Clave InChI |
WYNLATNSJAMGFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)CC(=O)C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


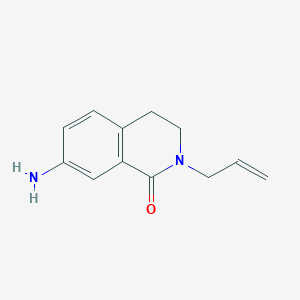
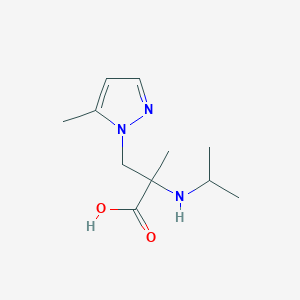

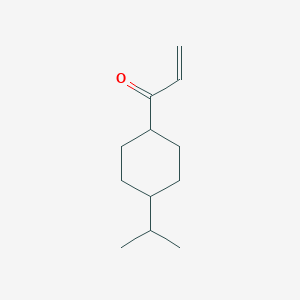
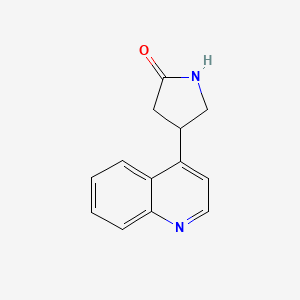
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)

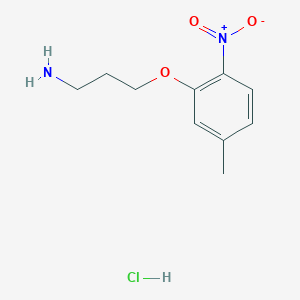

![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)

![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
